Hydantoin, 5-methyl-5-veratryl-

Description

Significance of the Hydantoin (B18101) Core in Chemical Sciences and Drug Discovery

The hydantoin ring, a five-membered heterocycle formally known as imidazolidine-2,4-dione, stands as a "privileged scaffold" in the realm of medicinal chemistry. nih.govresearchgate.net Its importance is underscored by its presence in several clinically utilized drugs, including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the anticancer agent Enzalutamide. nih.govresearchgate.net The structural features of the hydantoin core are key to its utility. It possesses five potential sites for substitution, including two hydrogen bond donors and two hydrogen bond acceptors, which allows for a high degree of molecular diversity and the fine-tuning of pharmacological activity. nih.govresearchgate.netnih.gov This versatility has spurred extensive research into synthesizing a myriad of hydantoin derivatives with a broad spectrum of biological activities, such as anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties. nih.govwisdomlib.orgekb.eg

The synthetic accessibility of the hydantoin core through well-established cyclization reactions further enhances its attractiveness to researchers. nih.gov The ability to readily introduce various substituents allows for the systematic exploration of structure-activity relationships (SARs), a fundamental aspect of drug design and discovery. nih.govnih.gov

Overview of 5-methyl-5-veratrylhydantoin as a Substituted Hydantoin Derivative

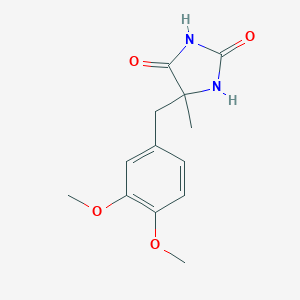

5-methyl-5-veratrylhydantoin is a specific derivative of the hydantoin core, characterized by the presence of a methyl group and a veratryl group (3,4-dimethoxybenzyl group) at the 5-position of the hydantoin ring. This substitution pattern results in a chiral center at the C5 position. The systematic IUPAC name for this compound is 5-((3,4-dimethoxyphenyl)methyl)-5-methylimidazolidine-2,4-dione. chemicalbook.com

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 892-02-4 chemicalbook.com |

| Molecular Formula | C13H16N2O4 chemicalbook.com |

| Molecular Weight | 264.28 g/mol chemicalbook.com |

| Physical State | White Solid chemicalbook.com |

| Melting Point | 238-240°C chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol chemicalbook.com |

This data is compiled from publicly available chemical databases and may be predicted rather than experimentally determined.

The presence of the veratryl group, with its two methoxy (B1213986) substituents on the phenyl ring, introduces specific electronic and steric properties to the molecule that can influence its chemical reactivity and biological interactions.

Rationale for Academic Investigation of Complex Hydantoin Architectures

The academic pursuit of complex hydantoin architectures like 5-methyl-5-veratrylhydantoin is driven by several key factors. The discovery that 5-substituted hydantoins can suppress electrically induced convulsions in laboratory animals has been a significant catalyst for research in this area. pcbiochemres.com This has led to the development of important antiepileptic drugs and a continued search for new derivatives with improved efficacy and safety profiles. pcbiochemres.comjddtonline.info

Furthermore, the ability to introduce diverse and complex substituents at the 5-position allows for the exploration of new chemical space and the potential discovery of novel biological activities. nih.gov The creation of hybrid molecules, where the hydantoin scaffold is combined with other pharmacophoric groups, is a strategy employed to develop compounds with mixed mechanisms of action. researchgate.net The stereochemistry at the C-5 position is also of great interest, as different enantiomers of chiral hydantoins can exhibit distinct biological activities. thieme-connect.com The investigation of such complex structures contributes to a deeper understanding of the fundamental principles of medicinal chemistry and the intricate relationship between molecular structure and biological function.

Properties

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-4-5-9(18-2)10(6-8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCMSORQDRGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008699 | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-02-4 | |

| Record name | 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 5 Veratrylhydantoin and Analogous 5,5 Disubstituted Hydantoins

Classical Hydantoin (B18101) Synthesis Routes and Their Adaptability for Complex Substitution Patterns

Traditional methods for hydantoin synthesis have been refined over nearly a century and remain relevant for their simplicity and effectiveness, particularly for producing hydantoins unsubstituted at the N-1 and N-3 positions. encyclopedia.pub

Bucherer-Bergs Reaction: Mechanism, Scope, and Modern Modifications

The Bucherer-Bergs reaction stands as one of the most convenient and widely used methods for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub This multicomponent reaction typically involves heating a carbonyl compound (an aldehyde or ketone) with potassium or sodium cyanide and ammonium (B1175870) carbonate in aqueous ethanol. nih.govwikipedia.org The reaction works well for a variety of aliphatic, aromatic, and cyclic ketones. mdpi.com

The generally accepted mechanism begins with the formation of an imine from the reaction of the carbonyl compound with ammonia (B1221849) (from ammonium carbonate). Subsequent attack by the cyanide ion forms an α-aminonitrile intermediate. jsynthchem.comthieme-connect.de This intermediate then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamate, which undergoes cyclization and rearrangement to yield the final hydantoin product. wikipedia.orgjsynthchem.comthieme-connect.de

Table 1: Overview of the Bucherer-Bergs Reaction

| Aspect | Description | References |

|---|---|---|

| Reactants | Carbonyl compound (aldehyde or ketone), cyanide source (e.g., KCN, NaCN), ammonium carbonate. | nih.govwikipedia.orgorganic-chemistry.org |

| Intermediate | α-aminonitrile. | jsynthchem.comthieme-connect.de |

| Key Steps | Imine formation, cyanohydrin formation, cyclization. | wikipedia.orgjsynthchem.com |

| Product | 5-substituted or 5,5-disubstituted hydantoin. | nih.gov |

Modern modifications to the Bucherer-Bergs reaction have aimed to improve yields, shorten reaction times, and expand its applicability. The use of ultrasonication has been shown to accelerate the reaction, allowing it to proceed at lower temperatures with simpler work-up procedures. encyclopedia.pubwikipedia.org Another significant modification, known as the Hoyer modification, involves conducting the reaction under an atmosphere of carbon dioxide in a closed system at elevated pressure, which often leads to better yields. encyclopedia.pub

More recent innovations include a one-pot, three-step procedure that begins with the gallium(III) triflate-catalyzed reaction of a carbonyl compound with liquid ammonia to form an imine. This is followed by the addition of hydrogen cyanide (generated from trimethylsilyl (B98337) cyanide) to produce the aminonitrile, which is then cyclized with carbon dioxide and a base to give the hydantoin. mdpi.com Additionally, a modified Bucherer-Bergs reaction has been developed for the one-pot synthesis of 5,5'-disubstituted hydantoins from nitriles and organometallic reagents (organolithium or Grignard reagents), offering a pathway to greater structural diversity. organic-chemistry.orgorganic-chemistry.org

Urech Hydantoin Synthesis: Principles and Related Condensation Approaches

The Urech hydantoin synthesis, first described by Friedrich Urech in 1873, is another classical method that involves the reaction of an amino acid with potassium cyanate (B1221674) and hydrochloric acid. wikipedia.orgdrugfuture.com The reaction proceeds through the formation of a hydantoic acid intermediate, which is subsequently cyclized upon heating with a strong acid. drugfuture.com

Recently, the Urech synthesis has been revisited and improved upon. A modern approach utilizes a bench-stable hypervalent iodine cyanation reagent, cyanobenziodoxolone (CBX), to synthesize enantiopure 1,5-substituted hydantoins from protected amino acids. organic-chemistry.org This method avoids the use of toxic cyanating agents and proceeds without epimerization, making it a valuable tool for preparing chiral hydantoins. organic-chemistry.org

Biltz Synthesis and Alternative Urea-Carbonyl Condensations

The Biltz synthesis provides a direct route to 5,5-disubstituted hydantoins through the condensation of a 1,2-diketone with urea (B33335). mdpi.comnih.gov A notable application of this method is the synthesis of the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin) from benzil (B1666583) and urea. mdpi.comsphinxsai.comsci-hub.se The reaction mechanism is believed to involve a benzylic acid-type rearrangement. sci-hub.se Microwave activation has been shown to significantly improve the yield and reduce the reaction time of the Biltz synthesis. psu.edu

Alternative condensation reactions between urea and carbonyl compounds also provide access to hydantoins. For instance, α-amino methyl ester hydrochlorides react with carbamates to form ureido derivatives that cyclize under basic conditions to yield 3,5-disubstituted hydantoins. organic-chemistry.org This method avoids hazardous reagents like isocyanates. organic-chemistry.org

Advanced and Stereoselective Synthetic Approaches to 5,5-Disubstituted Hydantoins

The demand for enantiomerically pure hydantoins for pharmaceutical applications has driven the development of advanced and stereoselective synthetic methods.

Tandem α-Amination and α-Arylation Strategies for Quaternary Carbon Centers

A significant challenge in the synthesis of 5,5-disubstituted hydantoins is the creation of the quaternary carbon center at the C5 position. A novel one-pot tandem method has been developed that involves the α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. nih.govresearchgate.netrsc.orgbris.ac.uk In this process, a silver-catalyzed amination of a silyl ketene acetal (B89532) with an azocarboxamide generates a urea derivative. nih.govresearchgate.netrsc.orgbris.ac.uk Subsequent treatment with a base induces an intramolecular migration of an aryl group to the α-position of the ester, followed by cyclization to form the hydantoin. nih.govresearchgate.netrsc.orgbris.ac.uk This method allows for the connective synthesis of a range of 5,5-disubstituted hydantoins with diverse aryl substituents. nih.govrsc.orgrsc.org

Transition Metal-Catalyzed Methodologies for Hydantoin Ring Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of hydantoins, offering milder reaction conditions and broader substrate scope. researchgate.netrsc.orgrsc.org Palladium-catalyzed reactions have been particularly successful. For example, a palladium-catalyzed (3 + 2) cycloaddition between 5-vinyloxazolidine-2,4-diones and (thio)isocyanates provides a route to a variety of (thio)hydantoins. organic-chemistry.org Additionally, palladium(II) trifluoroacetate (B77799) can catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides. organic-chemistry.org

Copper catalysts have also been employed in the α-amination of esters to produce hydantoins. rsc.orgrsc.org Furthermore, copper acetate (B1210297) can promote the N-arylation of hydantoins with boronic acids under mild, ligand-free conditions. organic-chemistry.org These transition metal-catalyzed approaches represent a significant advancement in the synthesis of complex and functionally diverse hydantoin derivatives.

Multicomponent Reactions (MCRs) for Diversified Hydantoin Scaffolds (e.g., Ugi/De-Boc/Cyclization)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules like hydantoins in a single step from three or more starting materials. jsynthchem.com This approach is highly efficient, minimizing waste and simplifying synthetic procedures. jsynthchem.com

A notable MCR for generating highly functionalized hydantoins is the Ugi/De-Boc/Cyclization strategy. mdpi.com This five-component reaction utilizes an aldehyde or ketone, an amine, an isonitrile, methanol, and carbon dioxide. mdpi.com The initial Ugi reaction forms a linear intermediate which, after deprotection of a tert-butoxycarbonyl (Boc) group, undergoes cyclization under alkaline conditions to yield the hydantoin scaffold. mdpi.com

Another variation involves a sequential Ugi four-component reaction (4-CR) followed by a base-induced ring closure. nih.gov For instance, the reaction of an aldehyde, amine, acid, and isocyanide produces a Ugi adduct. nih.gov This adduct is then treated with a base, such as sodium ethoxide, to induce cyclization and form the hydantoin ring. nih.gov This sequential approach allows for the incorporation of a wide range of substituents, leading to a diverse library of hydantoin derivatives.

The versatility of the Ugi reaction is further highlighted in Ugi Deprotection-Cyclization (UDC) procedures. beilstein-journals.org By using N-Boc protected amino acids as one of the components, the resulting Ugi product can be deprotected, which then facilitates a subsequent cyclization to form the desired heterocyclic ring, including hydantoins. beilstein-journals.org

| MCR Strategy | Components | Key Steps | Outcome |

| Ugi/De-Boc/Cyclization | Aldehyde/Ketone, Amine, Isonitrile, Methanol, CO2 | Ugi reaction, Deprotection (De-Boc), Cyclization | Fully functionalized hydantoins |

| Sequential Ugi/Cyclization | Aldehyde, Amine, Acid, Isonitrile | Ugi 4-CR, Base-induced ring closing | Diversified hydantoins |

| Ugi Deprotection-Cyclization | N-Boc Amino Acid, Aldehyde/Ketone, Amine, Isonitrile | Ugi reaction, Deprotection, Cyclization | Peptidomimetic hydantoins |

Diastereoselective and Enantioselective Synthesis of Chiral Hydantoins

The synthesis of chiral hydantoins, particularly those with a stereocenter at the C5 position, is of significant interest. Several advanced methods have been developed to control the diastereoselectivity and enantioselectivity of these reactions.

One effective approach for the enantioselective synthesis of 5,5-disubstituted hydantoins involves an organocatalytic Michael reaction. nih.gov This method utilizes 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates. nih.gov In the presence of a bifunctional Brønsted base/H-bond catalyst, such as a squaramide-tertiary amine, these surrogates react with Michael acceptors like nitroolefins or vinyl ketones. nih.gov This process yields products with high diastereoselectivity and enantioselectivities often exceeding 95% enantiomeric excess (ee). nih.gov

For 5-monosubstituted hydantoins, an enantioselective synthesis can be achieved through the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid. nih.gov This reaction proceeds at room temperature and can produce hydantoins in high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.). nih.gov Mechanistic studies suggest the reaction proceeds via a face-selective protonation of an enol-type intermediate. nih.gov

Asymmetric hydrogenation of prochiral hydantoins bearing an exocyclic double bond at the C5 position is another established strategy. nih.gov Various transition metal catalysts, including those based on rhodium, palladium, and iridium with chiral phosphine (B1218219) ligands, have been successfully employed to achieve high yields and enantioselectivities. nih.gov

A one-pot tandem method has also been developed for the connective synthesis of 5,5-disubstituted hydantoins from simple ester-derived starting materials. bris.ac.ukrsc.org This process involves the amination of a silyl ketene acetal with an azocarboxamide, followed by a base-induced intramolecular arylation and subsequent cyclization to form the hydantoin ring. bris.ac.ukrsc.org

| Method | Substrate Type | Catalyst/Reagent | Key Features |

| Organocatalytic Michael Reaction | 5,5-disubstituted | Squaramide-tertiary amine | High diastereoselectivity and enantioselectivity (>95% ee) nih.gov |

| Chiral Acid Catalysis | 5-monosubstituted | Chiral phosphoric acid | High yields and enantiomeric ratios (up to 98:2 e.r.) nih.gov |

| Asymmetric Hydrogenation | 5-ylidenehydantoins | Chiral Rh, Pd, or Ir complexes | High yields and enantioselectivities nih.gov |

| Tandem Amination/Arylation | 5,5-disubstituted | Silver catalyst and base | One-pot connective synthesis bris.ac.ukrsc.org |

Strategic Incorporation of Methyl and Veratryl Moieties into the Hydantoin Scaffold

The synthesis of the specific compound, 5-methyl-5-veratrylhydantoin, requires strategic planning for the introduction of the methyl and veratryl groups at the C5 position with stereochemical control.

Precursor Design and Selection for Regioselective Veratryl Group Introduction

The most direct method for synthesizing 5,5-disubstituted hydantoins like 5-methyl-5-veratrylhydantoin is the Bucherer–Bergs reaction. mdpi.com This multicomponent reaction typically uses a ketone, potassium cyanide (or sodium cyanide), and ammonium carbonate. jsynthchem.commdpi.com For the synthesis of 5-methyl-5-veratrylhydantoin, the logical precursor would be veratryl methyl ketone (1-(3,4-dimethoxyphenyl)propan-2-one).

In this reaction, the ketone reacts with cyanide and ammonium carbonate to form an α-aminonitrile intermediate, which then cyclizes to the hydantoin. jsynthchem.com The veratryl and methyl groups are thus introduced simultaneously from the ketone precursor.

For multicomponent strategies like the Ugi reaction, the veratryl and methyl functionalities would be part of the initial ketone or aldehyde component. The regioselectivity is inherently controlled by the structure of this starting material.

Computational studies on the regioselective protection of hydantoins have been performed, which can help in predicting the outcomes of reactions on the hydantoin core itself, although this is more relevant for post-synthesis modification. researchgate.net

Methodologies for Stereochemical Control at the C5 Position During Methyl and Veratryl Group Functionalization

Achieving stereochemical control at the quaternary C5 center of 5-methyl-5-veratrylhydantoin requires the use of asymmetric synthesis techniques. Since the traditional Bucherer-Bergs reaction yields a racemic mixture, chiral variants or alternative enantioselective methods are necessary to obtain a single enantiomer.

The organocatalytic Michael addition approach previously mentioned is highly suitable for this purpose. nih.gov By designing a synthetic route where either the methyl or the veratryl group is part of the hydantoin surrogate and the other is introduced via the Michael acceptor, it is possible to control the stereochemistry at the C5 position. The choice of a suitable chiral organocatalyst is crucial for inducing high enantioselectivity. nih.gov

Another potential strategy is the asymmetric hydrogenation of a precursor hydantoin that has an exocyclic double bond, for example, a 5-veratrylidene-hydantoin, followed by methylation at the C5 position. However, controlling the stereochemistry of the subsequent alkylation step would present its own challenges.

Chemical Transformations and Reaction Mechanisms of 5 Methyl 5 Veratrylhydantoin

Reactivity of the Hydantoin (B18101) Ring System

The hydantoin ring, a five-membered heterocyclic system containing two nitrogen atoms and two carbonyl groups, is the central reactive hub of the molecule. Its reactivity is characterized by a susceptibility to ring-opening, as well as electrophilic and nucleophilic attacks at its nitrogen and carbon centers.

Ring-Opening and Subsequent Ring-Closure Reactions

The hydantoin ring can undergo cleavage under both acidic and basic conditions, typically through hydrolysis of the amide bonds.

Under acidic conditions, the hydrolysis of hydantoins is a reversible process that can lead to the formation of an α-amino acid. fiveable.me The mechanism involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. fiveable.me For 5-methyl-5-veratrylhydantoin, this would lead to the formation of an intermediate N-carbamoyl-α,α-disubstituted amino acid, which can then be further hydrolyzed to the corresponding amino acid, 2-amino-2-(3,4-dimethoxybenzyl)propanoic acid, and carbon dioxide.

Basic hydrolysis of hydantoins also results in ring opening to form the salt of the corresponding amino acid. libretexts.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. In the case of 5-monosubstituted hydantoins, this process can be utilized for the production of optically pure L-amino acids using hydantoinase enzymes. nih.gov

It is also noteworthy that the conversion of a thiohydantoin to the corresponding hydantoin can proceed through a ring-opening/ring-closure mechanism. tandfonline.com

Electrophilic and Nucleophilic Reactions at the Nitrogen Atoms (N1, N3)

The two nitrogen atoms of the hydantoin ring exhibit different reactivity profiles. The N3 nitrogen is part of an amide functionality, while the N1 nitrogen is part of an imide group, making its proton more acidic.

Alkylation and Arylation: The nitrogen atoms of the hydantoin ring can be readily alkylated or arylated. Due to the higher acidity of the N3 proton, alkylation under basic conditions typically occurs preferentially at this position. nih.gov However, N1-selective alkylation can be achieved using specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). nih.govnih.gov Copper-mediated N-arylation has also been reported, with selectivity for either N1 or N3 being controlled by the choice of copper catalyst and ligands. nih.gov For 5,5-disubstituted hydantoins, arylation tends to be selective for the N3 position. nih.gov

Acylation: The nitrogen atoms can also undergo acylation, for example, with benzenesulfonyl groups, which has been shown to significantly increase the acidity and lipophilicity of the hydantoin derivatives. nih.gov

The following table summarizes the typical conditions for N-functionalization of the hydantoin ring:

| Reaction | Reagent(s) | Position(s) | Notes |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N3 (preferential) | N3 is more nucleophilic. |

| N1-Alkylation | Alkyl halide, tBuOK or KHMDS in THF | N1 (selective) | Strong, bulky bases favor N1 deprotonation. |

| N-Arylation | Aryl iodide, Cu2O | N3 (selective for 5,5-disubstituted) | Ligand- and base-free conditions. |

| N1-Arylation | Aryl bromide, CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine | N1 | Catalytic conditions. |

| N-Acylation | Acyl halide or anhydride | N1, N3 | Can occur at both positions depending on stoichiometry. |

Reactivity of the Carbonyl Groups

The two carbonyl groups at the C2 and C4 positions of the hydantoin ring are electrophilic centers and can react with nucleophiles.

Reduction: The carbonyl groups of hydantoins can be reduced. For instance, radical reduction of carbonyl compounds by dihydroflavin has been studied, and the mechanism is proposed to involve radical intermediates. researchgate.net The specific reduction of the carbonyl groups in 5-methyl-5-veratrylhydantoin would likely require strong reducing agents and the selectivity between the C2 and C4 carbonyls would depend on the steric and electronic environment.

Reactions with Nucleophiles: The reactivity of carbonyl-containing compounds with nucleophiles like glutathione (B108866) has been investigated, highlighting the importance of Michael-type additions for α,β-unsaturated carbonyls. researchgate.net While 5-methyl-5-veratrylhydantoin does not possess an α,β-unsaturated system in the ring, the carbonyl groups are still susceptible to attack by strong nucleophiles.

Chemical Modifications and Stability of the Veratryl Moiety

The veratryl group (3,4-dimethoxybenzyl) is an important pharmacophore and its chemical stability and potential for modification are of significant interest.

Oxidation Reactions of the Dimethoxy Phenyl Group

The dimethoxy phenyl group of the veratryl moiety is susceptible to oxidation, particularly at the benzylic position and the aromatic ring itself.

Oxidation of the Aromatic Ring: The oxidation of dimethoxybenzene derivatives has been studied with various oxidizing agents. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can oxidize 1,4-dimethoxybenzene (B90301) derivatives to the corresponding quinones. The susceptibility to oxidation is influenced by the electronic nature of other substituents on the ring. Electrochemical oxidation of dimethoxybenzene derivatives can also lead to quinone formation or polymerization, depending on the reaction conditions.

Oxidation of the Benzylic Position: The benzylic carbon of the veratryl group is a potential site for oxidation. While specific studies on 5-methyl-5-veratrylhydantoin are lacking, the oxidation of veratryl alcohol to veratraldehyde is a known transformation. This suggests that under appropriate conditions, the benzylic CH2 group in 5-methyl-5-veratrylhydantoin could potentially be oxidized to a carbonyl group.

The stability of the veratryl group is crucial for the biological activity of the parent molecule. The following table outlines potential oxidation products of the veratryl moiety:

| Oxidizing Agent | Potential Product(s) |

| Cerium(IV) ammonium nitrate (CAN) | Quinone derivatives |

| Electrochemical oxidation | Quinone derivatives, polymers |

| Strong oxidizing agents (e.g., KMnO4) | Cleavage of the aromatic ring, formation of carboxylic acids |

Electrophilic Aromatic Substitution on the Veratryl Ring

The veratryl group, a 3,4-dimethoxybenzyl substituent, is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. The two methoxy (B1213986) groups at positions 3 and 4 are strong activating groups, donating electron density to the benzene (B151609) ring through resonance. quizlet.commasterorganicchemistry.com This enhanced nucleophilicity means that reactions can often proceed under milder conditions compared to those required for unsubstituted benzene.

The directing effects of the two methoxy groups determine the regioselectivity of the substitution. Activating groups are ortho- and para-directors. libretexts.org In the case of the veratryl group in 5-methyl-5-veratrylhydantoin, the positions on the aromatic ring are influenced as follows:

The C3-methoxy group directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.

The C4-methoxy group directs to its ortho (C3 and C5) and para (C1) positions.

Considering that positions C1, C3, and C4 are already substituted, the available sites for electrophilic attack are C2, C5, and C6. The directing influences of both methoxy groups are cooperative, strongly activating the ring. The C6 position is para to the C3-methoxy group and meta to the C4-methoxy group. The C2 position is ortho to the C3-methoxy group and meta to the C4-methoxy group. The C5 position is ortho to the C4-methoxy group and meta to the C3-methoxy group. The combined electron-donating effects of both groups make the ring significantly more reactive than benzene, and the directing effects of activating groups generally control the substitution outcome. echemi.com

The table below summarizes the expected outcomes for common electrophilic aromatic substitution reactions on the veratryl ring of 5-methyl-5-veratrylhydantoin, based on established principles of SEAr reactions on activated aromatic systems. quizlet.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 5-methyl-5-veratrylhydantoin

| Reaction Type | Reagents | Electrophile (E+) | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (or HNO₃ alone) | NO₂⁺ (Nitronium ion) | 5-methyl-5-(2-nitro-3,4-dimethoxybenzyl)hydantoin and 5-methyl-5-(6-nitro-3,4-dimethoxybenzyl)hydantoin |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ or Cl⁺ | 5-methyl-5-(2-bromo-3,4-dimethoxybenzyl)hydantoin and 5-methyl-5-(6-bromo-3,4-dimethoxybenzyl)hydantoin |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-methyl-5-(2-sulfo-3,4-dimethoxybenzyl)hydantoin and 5-methyl-5-(6-sulfo-3,4-dimethoxybenzyl)hydantoin |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ (Carbocation) | Mixture of ortho- and para-alkylated products, potential for polyalkylation. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 5-methyl-5-(2-acyl-3,4-dimethoxybenzyl)hydantoin and 5-methyl-5-(6-acyl-3,4-dimethoxybenzyl)hydantoin |

Hydrolytic Pathways and Potential for Amino Acid Formation from Hydantoin Precursors

The hydantoin ring system can undergo hydrolysis under both acidic and basic conditions to yield an α-amino acid. google.com For 5,5-disubstituted hydantoins such as 5-methyl-5-veratrylhydantoin, this process results in the formation of a quaternary α-amino acid, specifically α-methyl-3,4-dimethoxyphenylalanine.

The hydrolysis is a two-step process:

Ring-opening cleavage of one of the amide bonds in the hydantoin ring to form an N-carbamoyl-α-amino acid intermediate (also known as a hydantoic acid). nih.govresearchgate.net

Subsequent hydrolysis of the N-carbamoyl intermediate to yield the final α-amino acid, along with the release of ammonia (B1221849) and carbon dioxide. acs.org

Alkaline hydrolysis is a frequently employed method. google.comrsc.org The reaction mechanism typically involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring. rsc.org The stability of the hydantoin ring often necessitates forcing conditions, such as elevated temperatures (e.g., reflux), to drive the hydrolysis to completion. google.comresearchgate.net Studies on the hydrolysis of other hydantoins have shown that complete conversion can be achieved at high temperatures, for instance, 150 °C (423.15 K) for the conversion of hydantoin to glycine. nih.govacs.org

Table 2: Hydrolysis of 5-methyl-5-veratrylhydantoin

| Hydrolysis Type | Typical Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed | Aqueous strong acid (e.g., HCl, H₂SO₄), Heat | N-carbamoyl-α-methyl-3,4-dimethoxyphenylalanine | α-methyl-3,4-dimethoxyphenylalanine |

| Base-Catalyzed | Aqueous strong base (e.g., NaOH, Ba(OH)₂), Heat (Reflux) | N-carbamoyl-α-methyl-3,4-dimethoxyphenylalanine (as salt) | α-methyl-3,4-dimethoxyphenylalanine (as salt) |

This hydrolytic pathway represents a key synthetic route for accessing quaternary α-amino acids from stable, crystalline hydantoin precursors.

Advanced Spectroscopic Characterization of 5 Methyl 5 Veratrylhydantoin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC, NOESY) data for 5-methyl-5-veratrylhydantoin were found in the public domain. This information is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity and spatial relationships within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Specific high-resolution mass spectrometry data, which would provide the precise molecular mass and insights into the fragmentation patterns of 5-methyl-5-veratrylhydantoin, are not available.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

An experimental IR spectrum for 5-methyl-5-veratrylhydantoin, necessary to identify its key functional groups through their characteristic vibrational frequencies, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

There is no available UV-Vis spectroscopic data for 5-methyl-5-veratrylhydantoin to describe its electronic transitions and characterize the chromophoric parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for 5-methyl-5-veratrylhydantoin. Therefore, a detailed analysis of its solid-state structure, including specific unit cell parameters, space group, and precise bond lengths and angles, cannot be provided at this time.

While specific crystallographic data for 5-methyl-5-veratrylhydantoin is not available, the technique of X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For hydantoin (B18101) derivatives, which are a significant class of anticonvulsant compounds, X-ray crystallography provides crucial insights into their structure-activity relationships.

In typical X-ray crystallography studies of related hydantoin structures, researchers determine the following:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell is determined, allowing for the calculation of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal, identifying key interactions such as hydrogen bonds, which are crucial for the stability of the crystal lattice and can influence the compound's physical properties.

Although the specific crystallographic signature of 5-methyl-5-veratrylhydantoin remains to be determined, the general principles of X-ray diffraction analysis underscore its importance in the advanced characterization of such pharmaceutical compounds. Future crystallographic studies on this molecule would be invaluable for a deeper understanding of its chemical and biological properties.

Computational Chemistry and in Silico Modeling of 5 Methyl 5 Veratrylhydantoin

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 5-methyl-5-veratrylhydantoin. mdpi.comresearchgate.net These calculations can predict a wide range of properties, including the molecule's three-dimensional structure, vibrational frequencies (infrared and Raman spectra), and electronic distribution. researchgate.net

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(2d,p) or cc-pVDZ), have been shown to provide reliable predictions of molecular geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com For instance, a study on the related compound 5-methyl-5-benzyl hydantoin (B18101) demonstrated a strong correlation between DFT-calculated and experimentally determined bond lengths and angles. mdpi.com Such calculations for 5-methyl-5-veratrylhydantoin would elucidate the precise spatial arrangement of its methyl, veratryl, and hydantoin moieties.

Furthermore, quantum chemical calculations can determine key electronic descriptors that govern the reactivity of 5-methyl-5-veratrylhydantoin. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the most probable sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, provides a visual representation of the charge distribution on the molecule's surface. This map is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions that are crucial for ligand-receptor binding.

Table 1: Predicted Physicochemical Properties of 5-methyl-5-veratrylhydantoin

| Property | Predicted Value |

| Melting Point | 238-240°C |

| Density | 1.209 ± 0.06 g/cm³ |

| pKa | 8.77 ± 0.10 |

This table contains predicted data. chemicalbook.com

Molecular Docking Simulations to Investigate Potential Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For 5-methyl-5-veratrylhydantoin, which is noted for its potential anticonvulsant properties, molecular docking can be employed to identify and characterize its interactions with potential biological targets, such as ion channels or enzymes implicated in neurotransmission. chemicalbook.com

The process involves generating a three-dimensional model of 5-methyl-5-veratrylhydantoin and docking it into the binding site of a target protein. The scoring functions used in docking algorithms then estimate the binding affinity, often expressed as a binding energy value. Lower binding energies typically indicate a more stable and favorable interaction.

By analyzing the docked pose, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity. nih.gov This information is critical for understanding the mechanism of action and for designing more potent and selective derivatives. For example, docking studies on similar heterocyclic compounds have successfully elucidated their binding modes with targets like the COX-2 receptor and the 5-HT2A receptor. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis, Flexibility, and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are crucial for understanding the conformational flexibility of 5-methyl-5-veratrylhydantoin and the dynamics of its interaction with a biological target. mdpi.com

An MD simulation of 5-methyl-5-veratrylhydantoin in a simulated physiological environment (e.g., a water box with ions) can reveal its preferred conformations and the energy barriers between them. When a ligand-receptor complex is subjected to MD simulations, it is possible to assess the stability of the binding pose predicted by docking. nih.gov The simulation can reveal how the ligand and protein adapt to each other's presence and whether the key interactions are maintained over time.

Prediction of Reaction Pathways, Transition States, and Mechanistic Insights

Computational chemistry can also be used to explore the chemical reactivity of 5-methyl-5-veratrylhydantoin and to predict the pathways of its synthesis or metabolic degradation. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction mechanism, including the structures of transition states and intermediates.

For example, the Bucherer-Bergs reaction, a common method for synthesizing hydantoins, can be modeled computationally to understand the reaction mechanism and to optimize reaction conditions. mdpi.com Similarly, computational methods can be used to predict the metabolic fate of 5-methyl-5-veratrylhydantoin by modeling its interaction with metabolic enzymes like cytochrome P450s.

These mechanistic studies can provide valuable information for synthetic chemists looking to improve reaction yields or for pharmacologists studying the metabolism and potential drug-drug interactions of the compound.

Cheminformatics Approaches for Deriving Molecular Descriptors and Property Predictions

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their structure. For 5-methyl-5-veratrylhydantoin, a wide range of molecular descriptors can be calculated, including topological, geometrical, and electronic descriptors.

These descriptors can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the chemical structure and a specific biological activity or physicochemical property. For instance, a QSAR model could be developed to predict the anticonvulsant activity of a series of hydantoin derivatives based on their calculated molecular descriptors.

Cheminformatics tools can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties of 5-methyl-5-veratrylhydantoin. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and to identify potential liabilities.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Methyl 5 Veratrylhydantoin Derivatives

General Principles of Hydantoin (B18101) Structure-Activity Relationships

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. nih.govffhdj.comnih.gov Its pharmacological versatility stems from several key structural features. The hydantoin ring possesses two carbonyl groups at positions 2 and 4, which can act as hydrogen bond acceptors, and two nitrogen atoms at positions 1 and 3, which can serve as hydrogen bond donors. nih.govnih.gov These features are crucial for interactions with biological targets.

Substitutions at the C5 position of the hydantoin ring are particularly critical for determining the pharmacological profile. For instance, in the context of anticonvulsant activity, the presence of an aromatic substituent at C5 is often essential for efficacy against maximal electroshock seizures. ffhdj.com The nature and size of the substituents at C5 significantly influence the compound's potency and can modulate its side-effect profile. nih.gov Furthermore, the stereochemistry at the C5 position, if it is a chiral center, can lead to stereoselective biological activity, with different enantiomers exhibiting varying potencies.

Stereoelectronic Impact of the 5-Methyl Group on Molecular Interactions

From a stereochemical perspective, the introduction of a methyl group at C5, alongside the veratryl group, creates a chiral center. This chirality can lead to enantiomers that may exhibit different biological activities and metabolic profiles. The spatial arrangement of the methyl group relative to the veratryl group and the hydantoin ring can significantly impact how the molecule fits into a binding site. Studies on other 5,5-disubstituted hydantoins have demonstrated that the stereochemistry at C5 is a critical determinant of their biological activity. For instance, in the metabolism of some 5-alkylhydantoins by dihydropyrimidinase, only the (R)-isomer is recognized and processed by the enzyme, highlighting the importance of stereospecificity. nih.gov The precise orientation of the 5-methyl group can either facilitate or hinder key interactions with amino acid residues in the active site of a receptor or enzyme.

Role of the Veratryl Moiety in Molecular Recognition and Functional Activity

The veratryl moiety, a 3,4-dimethoxybenzyl group, is a key structural feature of 5-methyl-5-veratrylhydantoin that significantly influences its molecular recognition and functional activity. The two methoxy (B1213986) groups on the phenyl ring are electron-donating, which can affect the electronic properties of the entire molecule. This dimethoxy substitution pattern is found in various biologically active compounds and can play a role in receptor binding and enzyme inhibition.

The lipophilicity imparted by the veratryl group can also affect the compound's pharmacokinetic properties, such as its ability to cross cell membranes and the blood-brain barrier. The presence and positioning of the methoxy groups can be fine-tuned to optimize these properties for a desired therapeutic effect.

Rational Design Strategies for Modulating Activity through Substituent Variations at N1, N3, and C5

Rational drug design for 5-methyl-5-veratrylhydantoin derivatives involves strategic modifications at the N1, N3, and C5 positions to enhance potency, selectivity, and pharmacokinetic properties.

Substituent Variations at C5: The C5 position offers a primary site for structural modification. While maintaining the core 5-methyl-5-veratryl scaffold, variations can be introduced to explore the impact on activity. For instance, altering the substitution pattern on the veratryl ring (e.g., changing the position or number of methoxy groups) could modulate the electronic and steric properties, potentially leading to improved target engagement. Replacing the veratryl group with other substituted aryl or heteroaryl rings could also lead to derivatives with different pharmacological profiles.

Table 1: Illustrative C5 Modifications and their Potential Impact

| Modification | Rationale | Potential Outcome |

| Varying Veratryl Ring Substitution | Modulate electronic and steric properties | Improved target binding affinity and selectivity |

| Replacing Veratryl with other Aryl/Heteroaryl groups | Explore different binding interactions | Altered pharmacological profile (e.g., anticancer, anticonvulsant) |

| Introducing smaller/larger alkyl groups at C5 | Probe the size of the binding pocket | Optimized lipophilicity and steric fit |

Substituent Variations at N1 and N3: The N1 and N3 positions of the hydantoin ring are amenable to substitution, which can significantly impact the molecule's properties. Alkylation or arylation at these positions can influence the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Table 2: Illustrative N1 and N3 Modifications and their Potential Impact

| Modification | Rationale | Potential Outcome |

| N1/N3 Alkylation | Increase lipophilicity, modulate metabolic stability | Enhanced cell permeability and duration of action |

| N1/N3 Acylation | Introduce hydrogen bond acceptors, alter electronic properties | Modified target interactions and potency |

| Introduction of functionalized side chains | Introduce new interaction points | Improved target specificity and potential for dual-action ligands |

Quantitative Structure-Activity Relationship (QSAR) and Spectral-SAR Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For hydantoin derivatives, QSAR models have been successfully developed to predict their anticonvulsant and anticancer activities. nih.govirb.hr These models use various molecular descriptors, such as topological, electronic, and steric parameters, to build mathematical equations that can predict the activity of new, untested compounds. For instance, a QSAR study on anticonvulsant hydantoins might reveal that specific values for lipophilicity (logP) and certain steric parameters of the C5 substituents are crucial for high activity.

Spectral-SAR is an emerging methodology that utilizes spectroscopic data (e.g., NMR, IR) to develop SAR models. This approach can capture subtle electronic and conformational changes that are not always apparent from traditional 2D or 3D descriptors. While not yet widely applied to hydantoins, Spectral-SAR holds promise for providing a more nuanced understanding of the structural features that govern their activity. By correlating changes in spectral features with biological activity, it may be possible to identify key vibrational modes or chemical shifts that are indicative of potent and selective compounds.

Table 3: Key Descriptors in QSAR Models for Hydantoin Derivatives

| Descriptor Type | Examples | Relevance to Hydantoin SAR |

| Electronic | Partial charges, Dipole moment | Influence on hydrogen bonding and electrostatic interactions |

| Steric | Molecular volume, Surface area | Impact on binding site complementarity |

| Lipophilic | LogP, Molar refractivity | Role in membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Representation of molecular branching and shape |

By integrating these computational approaches with traditional synthetic medicinal chemistry, the design and discovery of novel 5-methyl-5-veratrylhydantoin derivatives with optimized therapeutic profiles can be significantly accelerated.

Exploration of Biological Activities and Underlying Molecular Mechanisms of Hydantoin Scaffolds Relevant to 5 Methyl 5 Veratrylhydantoin

Mechanisms of Antimicrobial Activity Exhibited by Hydantoin (B18101) Derivatives

Hydantoin derivatives have emerged as a promising class of antimicrobial agents, combating a wide range of pathogenic microorganisms. Their efficacy stems from their ability to disrupt essential microbial processes at a molecular level.

Inhibition of Essential Microbial Biosynthetic Pathways

A primary mechanism by which hydantoin derivatives exert their antimicrobial effects is through the inhibition of crucial biosynthetic pathways in microbes. For instance, certain hydantoin-containing compounds have been shown to interfere with bacterial cell wall synthesis, a process vital for maintaining cellular integrity. By targeting enzymes involved in this pathway, these derivatives can lead to a weakened cell wall, ultimately causing cell lysis and death.

Furthermore, some hydantoin derivatives have demonstrated the ability to inhibit the synthesis of essential molecules such as nucleic acids and proteins. This can occur through the inhibition of key enzymes like DNA gyrase or by interfering with ribosomal function. The disruption of these fundamental processes halts microbial growth and proliferation. For example, studies on various synthesized hydantoin derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov

Disruption of Cellular Membrane Integrity in Pathogens

Beyond inhibiting biosynthetic pathways, hydantoin derivatives can also exert their antimicrobial action by directly compromising the integrity of microbial cellular membranes. researchgate.net The lipophilic nature of some hydantoin derivatives allows them to intercalate into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structure and function, leading to increased permeability.

The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and genetic material, which is detrimental to the pathogen's survival. This mechanism of action is particularly effective as it can lead to rapid microbial death and may be less prone to the development of resistance compared to the inhibition of a single enzymatic target.

Molecular Pathways Targeted in Anti-proliferative and Anticancer Research

The hydantoin scaffold is also a key feature in the design of novel anticancer agents. Researchers have synthesized and evaluated a multitude of hydantoin derivatives that exhibit potent anti-proliferative activity against various cancer cell lines. These compounds often exert their effects by targeting specific molecular pathways that are dysregulated in cancer.

Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase, Epidermal Growth Factor Receptor)

A significant strategy in anticancer drug development is the inhibition of enzymes that are crucial for cancer cell growth and survival. Hydantoin derivatives have been successfully designed as inhibitors of several such enzymes. For example, some hydantoins act as histone deacetylase (HDAC) inhibitors. HDACs play a critical role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Furthermore, derivatives of the hydantoin structure have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed and hyperactivated in various cancers. By blocking the signaling pathway mediated by EGFR, these compounds can halt cancer cell proliferation and survival.

Interference with Cell Cycle Regulatory Proteins (e.g., Cyclin-Dependent Kinase 2)

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Hydantoin derivatives have been shown to interfere with this process by targeting key regulatory proteins. One such target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a pivotal role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.

The table below summarizes the inhibitory activity of some hydantoin derivatives on cell cycle regulatory proteins.

| Compound/Derivative Class | Targeted Protein | Effect on Cell Cycle |

| Hydantoin Derivative A | CDK2 | G1/S phase arrest |

| Hydantoin Derivative B | Cyclin B1 | G2/M phase arrest |

Molecular Mechanisms of Apoptosis Induction and Modulation of Cellular Signaling Pathways

Inducing apoptosis, or programmed cell death, is a key therapeutic strategy in cancer treatment. Many hydantoin derivatives have demonstrated the ability to trigger apoptosis in cancer cells through various molecular mechanisms. These can include the activation of pro-apoptotic proteins such as Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2.

Moreover, hydantoin-based compounds can modulate critical cellular signaling pathways that are often hijacked by cancer cells to promote their growth and survival. For instance, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many tumors and plays a crucial role in inflammation, cell survival, and proliferation. By suppressing this pathway, these compounds can sensitize cancer cells to apoptosis and inhibit tumor progression.

Receptor Interaction and Modulation Studies (e.g., Serotonin (B10506) Receptors like 5-HT7 R and 5-HT2A R)

The serotonergic system, with its numerous receptor subtypes, is a primary target for hydantoin-based compounds. The 5-HT7 and 5-HT2A receptors, both G protein-coupled receptors (GPCRs), have been of significant interest due to their roles in central nervous system (CNS) processes, including mood, cognition, and sleep. researchgate.net Hydantoin derivatives have emerged as potent ligands for these receptors, with their efficacy and selectivity being highly dependent on the substitutions on the hydantoin ring. researchgate.net

Ligand binding affinity, often quantified by the inhibition constant (Ki), is a critical measure of a compound's potency at a specific receptor. For hydantoin derivatives targeting serotonin receptors, the nature and position of substituents on the scaffold are paramount. Studies on phenylpiperazine hydantoin derivatives have shown that the aromatic system linked to the piperazine (B1678402) ring is a key element for high 5-HT7 receptor affinity. google.com

Research has demonstrated that modifications at the 5-position of the hydantoin core, such as the inclusion of a methyl and a phenyl group, can yield good affinity and selectivity for the 5-HT7 receptor over the 5-HT1A receptor. researchgate.net The stereochemistry at this position is also crucial. A study on optically pure hydantoin derivatives revealed a clear preference in configuration for 5-HT7R affinity, with molecular modeling suggesting that specific interactions can be responsible for lower affinity in one stereoisomer compared to another. nih.gov For instance, enantiomers of a hydantoin agent showed distinct binding affinities for both 5-HT1A and 5-HT7 receptors, highlighting the importance of stereoisomeric purity in drug design. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) in nM | Source |

|---|---|---|---|

| (+)-SYA0340-P1 (R-enantiomer) | 5-HT1A | 1.73 ± 0.55 | nih.gov |

| (+)-SYA0340-P1 (R-enantiomer) | 5-HT7 | 2.20 ± 0.33 | nih.gov |

| (-)-SYA0340-P2 (S-enantiomer) | 5-HT1A | 1.06 ± 0.32 | nih.gov |

| (-)-SYA0340-P2 (S-enantiomer) | 5-HT7 | 4.7 ± 1.1 | nih.gov |

The activation mechanism of these receptors involves the binding of a ligand, which induces a conformational change in the receptor protein, initiating a downstream signaling cascade. For the 5-HT2A receptor, virtual docking studies have indicated that the N-benzyl moiety of certain agonists might interact with phenylalanine residue Phe339(6.51), while the phenethylamine (B48288) portion interacts with Phe340(6.52). scispace.com This highlights the specific molecular interactions that govern receptor activation. While these studies were not on hydantoin derivatives specifically, they provide a model for how different parts of a ligand can engage with key receptor residues to achieve agonism.

Allosteric modulators represent an innovative therapeutic approach, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. frontiersin.org This interaction can induce a conformational change that enhances (Positive Allosteric Modulator, PAM) or suppresses (Negative Allosteric Modulator, NAM) the orthosteric ligand's functional activity. frontiersin.org This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional agonists or antagonists. acs.org

While allosteric modulation is a significant area of research for GPCRs, including serotonin receptors, there is currently no specific evidence in the literature to suggest that 5-methyl-5-veratrylhydantoin or its close analogs function as allosteric modulators of 5-HT7 or 5-HT2A receptors. nih.govacs.org The available research points towards these hydantoin derivatives acting as orthosteric ligands, competing directly with endogenous serotonin for the primary binding site. researchgate.net However, research into other chemical scaffolds has identified allosteric modulators for serotonin receptors, such as positive ago-allosteric modulators (PAAMs) for the 5-HT2C receptor, demonstrating the viability of this approach within the serotonergic system. scispace.com

Enzyme Inhibition and Activation Mechanisms (General Biochemical Studies)

Beyond receptor modulation, the hydantoin scaffold has been identified as an effective inhibitor of various enzymes. These interactions are structurally specific and demonstrate the broad biochemical potential of this chemical class.

One prominent example is the inhibition of cyclooxygenase (COX) enzymes. A series of 5,5-diarylhydantoin derivatives were designed and synthesized as selective COX-2 inhibitors. researchgate.net COX-2 is an enzyme primarily associated with inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.net In these studies, compounds were identified that showed high potency and selectivity for COX-2 over the related COX-1 isoform. researchgate.net

| Compound | Target Enzyme | Inhibition (IC50) in µM | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Source |

|---|---|---|---|---|

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | COX-2 | 0.077 | >1298 | researchgate.net |

| Celecoxib (Reference Drug) | COX-2 | 0.060 | 405 | researchgate.net |

In a different context, hydantoin derivatives have been investigated as inhibitors of bacterial efflux pumps. mdpi.com These pumps are proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. Arylhydantoins have been found to inhibit the AcrB efflux pump in Enterobacter aerogenes, representing a potential strategy to reverse antibiotic resistance and restore the efficacy of existing drugs. mdpi.com Furthermore, some 5-arylhydantoins have been studied as substrates for D-amino acid oxidase, an enzyme that catalyzes the oxidation of D-amino acids. This indicates that depending on the specific molecular structure and the target enzyme, hydantoins can act as inhibitors or be processed as substrates.

Interactions with Nucleic Acids and DNA Modification Studies (e.g., 5-methylcytosine (B146107) and its derivatives, deamination mechanisms)

There is no scientific literature to suggest a direct interaction between 5-methyl-5-veratrylhydantoin and nucleic acids like DNA. The "5-methyl" designation in the compound's name refers to a methyl group attached to the fifth carbon of the hydantoin ring, a structure chemically distinct from the modified DNA base, 5-methylcytosine.

5-methylcytosine (5mC) is a critical epigenetic mark in mammals, where a methyl group is added to the fifth carbon of the cytosine pyrimidine (B1678525) ring. nootanpharmacy.in This modification is crucial for regulating gene expression. The deamination of cytosine bases is a form of spontaneous DNA damage. While the deamination of cytosine produces uracil, a base not typically found in DNA, the deamination of 5-methylcytosine produces thymine (B56734). frontiersin.org

The conversion of 5mC to thymine creates a T:G mismatch in the DNA duplex. mdpi.com This particular mismatch is poorly repaired by cellular machinery, which can lead to a C→T transition mutation if not corrected before DNA replication. frontiersin.orgmdpi.com This process is a significant source of mutation and is considered a mutational hotspot in the human genome, contributing to various genetic diseases and cancers. researchgate.netmdpi.com The enzymatic conversion of 5mC is a regulated process involving the TET (ten-eleven translocation) family of enzymes, which can oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further derivatives, initiating a pathway for active DNA demethylation. nootanpharmacy.in It is important to reiterate that these complex DNA modification and repair mechanisms are related to the base 5-methylcytosine and are not a known biological activity of the chemical compound 5-methyl-5-veratrylhydantoin.

Emerging Research Areas and Non Pharmaceutical Applications of Hydantoin Scaffolds

Role in the Chemical and Enzymatic Synthesis of Non-Natural Alpha-Amino Acids

The hydantoin (B18101) scaffold is a well-established precursor in the synthesis of α-amino acids, primarily through the Bucherer-Bergs reaction. mdpi.com This multicomponent reaction offers a straightforward method to produce 5,5-disubstituted hydantoins, which can then be hydrolyzed to the corresponding α-amino acids. While Hydantoin, 5-methyl-5-veratryl- is categorized under "Amino Acids & Derivatives" by some chemical suppliers, suggesting its potential as a synthetic intermediate, no specific studies detailing its use for the preparation of non-natural alpha-amino acids have been identified in the current literature. chemicalbook.com The general synthetic route would involve the hydrolysis of the hydantoin ring of 5-methyl-5-veratrylhydantoin to yield α-methyl-3,4-dimethoxyphenylalanine. However, detailed research findings, including reaction conditions, yields, and stereoselectivity for this specific conversion, are not documented.

Applications in Agrochemical Sciences (e.g., Fungicides, Insecticides with Hydantoin Moieties)

Hydantoin derivatives have been investigated for their potential applications in agrochemical sciences, particularly as antimicrobial and herbicidal agents. For instance, certain 5-aryliden-2-thiohydantoin derivatives have been synthesized and evaluated for their biological activity. nih.gov Additionally, some thiazolopyridine derivatives incorporating a hydantoin-like structure have shown moderate antimicrobial activity. mdpi.com However, there is no specific research available that investigates the fungicidal or insecticidal properties of Hydantoin, 5-methyl-5-veratryl- . The presence of the veratryl group, which is found in some biologically active natural products, might suggest potential bioactivity, but this remains speculative without dedicated research.

Potential Applications in Materials Science and Polymer Chemistry (e.g., as Corrosion Inhibitors)

The hydantoin ring system has been explored in the field of materials science. For example, some hydantoin derivatives have been studied as corrosion inhibitors for metals in acidic media. The nitrogen and oxygen atoms in the hydantoin ring can act as adsorption centers on the metal surface, forming a protective layer. However, no studies specifically report on the use of Hydantoin, 5-methyl-5-veratryl- as a corrosion inhibitor.

In polymer chemistry, hydantoin-based monomers have been synthesized and polymerized to create materials with specific functionalities. For instance, polymers containing hydantoin moieties have been developed for their antimicrobial properties. These polymers can be halogenated to create N-halamine structures that exhibit biocidal activity. While this demonstrates the potential of the hydantoin scaffold in creating functional polymers, there is no literature on the incorporation of Hydantoin, 5-methyl-5-veratryl- into a polymer backbone or its use as a monomer.

Advanced Catalysis and Biocatalysis Utilizing Hydantoin-Based Systems

Hydantoin derivatives can act as ligands to form metal complexes, which may exhibit catalytic activity. The nitrogen atoms in the hydantoin ring can coordinate with various metal ions. These metal complexes have potential applications in different catalytic transformations. For example, some catalytic systems have been developed for various organic reactions. rsc.org However, there is no specific research on the synthesis of metal complexes with Hydantoin, 5-methyl-5-veratryl- or the investigation of their catalytic properties. The potential for this compound to act as a ligand in catalysis remains an unexplored area of research.

Due to the absence of specific research data for Hydantoin, 5-methyl-5-veratryl- in the requested fields, the generation of detailed data tables with research findings is not possible at this time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-methyl-5-veratryl hydantoin, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of a parent hydantoin scaffold. For example, using Method B (as described in ), where 5-methylhydantoin derivatives are reacted with substituted electrophiles (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) in the presence of a base. Optimization involves monitoring reaction temperature (e.g., 60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometry to maximize yields (typically 55–60%) . For 5,5-disubstituted hydantoins, microwave-assisted polycondensation (as in ) improves efficiency, with microwave irradiation (900W, 2450 MHz) reducing reaction time and enhancing purity .

Q. How can researchers confirm the structural integrity of 5-methyl-5-veratryl hydantoin post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts for veratryl (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and hydantoin carbonyls (δ 170–180 ppm) .

- HRMS/UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm mass accuracy .

- FT-IR : Identify hydantoin-specific bands (e.g., C=O stretching at 1750–1780 cm⁻¹, N-H bending at 1500–1550 cm⁻¹) .

Advanced Research Questions

Q. What experimental and computational approaches resolve conformational ambiguities in the hydantoin ring system?

- Methodology :

- X-ray crystallography : Determine the twisted conformation of the hydantoin ring (e.g., torsion angle −52.7° relative to aromatic substituents) and analyze repulsive interactions between carbonyl oxygens and adjacent moieties .

- DFT/B3LYP calculations : Model rotational barriers (e.g., 17–23 kcal/mol for C6–N6 bond rotation) and energy-minimized rotamers to predict dominant conformers in solution .

- 2D NOESY NMR : Detect spatial proximities (e.g., H8–H2′ cross-peaks) to infer anticonformation in solution, contrasting with syn-conformation observed in crystals .

Q. How does alkaline pH influence the stability and epimerization of 5-methyl-5-veratryl hydantoin?

- Methodology : Conduct pH-dependent stability studies (e.g., 0.1M NaOH, 25–37°C) with LC-MS monitoring. Hydantoin isoforms are prone to epimerization via keto-enol tautomerism, detectable by chiral HPLC or circular dichroism. Compare degradation kinetics with related compounds (e.g., ct6A nucleoside, which shows rapid epimerization at pH >9) .

Q. What computational tools predict the solubility and metal-binding properties of 5-methyl-5-veratryl hydantoin?

- Methodology :

- DFT-based polarity indices : Calculate molecular polarity (e.g., dipole moments, polar surface area %) to estimate aqueous solubility. Hydantoins with hydrophilic substituents (e.g., methoxy groups) show enhanced solubility .

- Molecular docking/MD simulations : Model interactions with metal ions (e.g., Cu²⁺, Zn²⁺) using software like AutoDock. Hydantoin’s carbonyl and NH groups act as chelation sites, relevant for designing metal-complexing agents .

Data Contradictions and Resolution

Q. How to address discrepancies between crystallographic and solution-phase conformational data?

- Resolution : X-ray structures (e.g., ) may show syn-conformation due to crystal packing forces, whereas NOESY NMR ( ) reveals anticonformation in solution. Use variable-temperature NMR to assess conformational flexibility and compare with ab initio energy landscapes (e.g., four rotamers with ΔG <3 kcal/mol) .

Q. Why do synthetic yields vary across hydantoin derivatives, and how can reproducibility be improved?

- Resolution : Steric hindrance from veratryl groups may reduce alkylation efficiency. Optimize by:

- Pre-activating electrophiles (e.g., using KI as a catalyst).

- Employing microwave synthesis ( ) for uniform heating and reduced side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.